molecular formula C18H16N2O3S B3952393 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No. B3952393
M. Wt: 340.4 g/mol
InChI Key: FLFMDRSRZZLVEJ-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as BZML, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. BZML belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activity by interacting with various cellular targets such as enzymes, receptors, and ion channels. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This compound has also been shown to modulate the activity of various neurotransmitter receptors such as dopamine receptors and serotonin receptors.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anti-tumor activities. In vitro and in vivo studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is its high potency and selectivity towards its biological targets. This compound has been shown to exhibit nanomolar potency towards various cellular targets such as HDACs and neurotransmitter receptors. Another advantage of this compound is its low toxicity towards normal cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide. One of the future directions is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another future direction is the investigation of the potential synergistic effects of this compound with other drugs or natural compounds. Furthermore, the elucidation of the precise molecular targets and signaling pathways of this compound can provide insights into its mechanism of action and facilitate the development of more potent and selective derivatives. Finally, the evaluation of the efficacy and safety of this compound in preclinical and clinical studies can pave the way for its potential use as a therapeutic agent in various diseases.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid protein, which is responsible for the formation of plaques in the brain. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and inflammation.

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-22-12-7-8-13-16(10-12)24-18(19-13)20-17(21)15-9-11-5-3-4-6-14(11)23-15/h3-8,10,15H,2,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFMDRSRZZLVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide
Reactant of Route 2
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N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide
Reactant of Route 3
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide
Reactant of Route 4
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N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide
Reactant of Route 6
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide

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